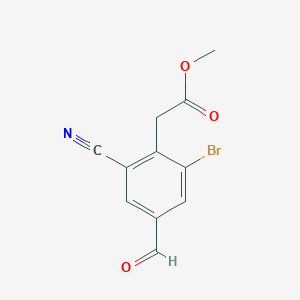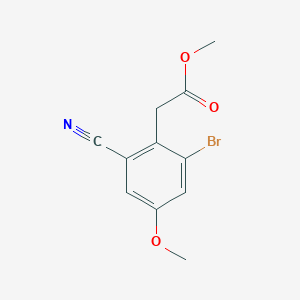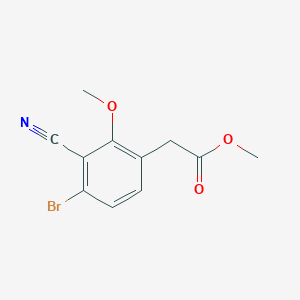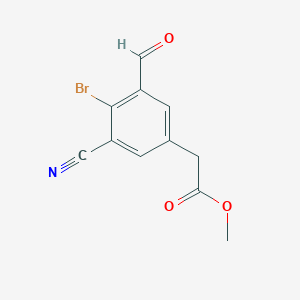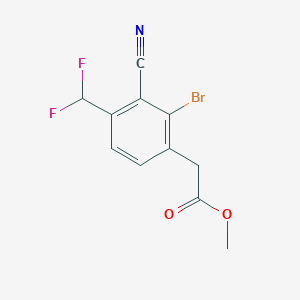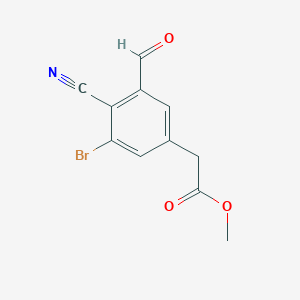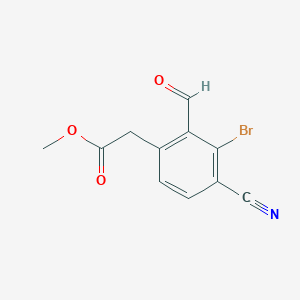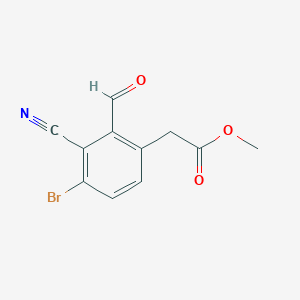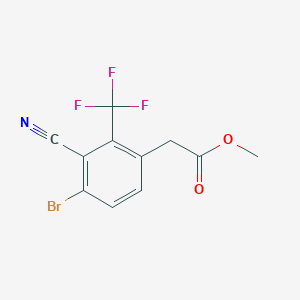
Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate, also known as MBCT, is a synthetic compound with a wide range of applications in the scientific research field. This compound is a versatile reagent, used in the synthesis of various organic compounds, and has been used in a variety of research studies.
Wirkmechanismus
Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is known to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. In particular, Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been found to inhibit the activity of CYP2C19, an enzyme involved in the metabolism of certain drugs, such as propranolol and omeprazole. Additionally, Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been found to inhibit the activity of CYP2D6, an enzyme involved in the metabolism of drugs such as codeine and oxycodone.
Biochemical and Physiological Effects
Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Additionally, Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been found to have antifungal and antibacterial activity, and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has several advantages for use in laboratory experiments. In particular, it is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, it is a versatile reagent, and can be used in a variety of experiments. However, it has certain limitations, such as its instability in the presence of strong acids and bases, and its low solubility in water.
Zukünftige Richtungen
The potential future directions for Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate include further research into its mechanism of action, as well as its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to new uses for this compound. Additionally, research into its use as an inhibitor of cytochrome P450 enzymes could lead to the development of new drugs that are more effective and have fewer side effects. Additionally, research into its use as a tool for studying the structure-activity relationship of various compounds could lead to the development of new drugs that are more effective and have fewer side effects. Finally, further research into its use as a reagent in the synthesis of organic compounds could lead to the development of new compounds with novel properties.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been used in a variety of research studies. In particular, it has been used as a reagent in the synthesis of organic compounds such as amides, esters, and nitriles. It has also been used as an inhibitor of enzymes, such as cytochrome P450, and as a tool for studying the structure-activity relationship of various compounds. Additionally, Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been used in the study of the effects of various drugs on the human body, and as a tool for studying the metabolism of drugs in the body.
Eigenschaften
IUPAC Name |
methyl 2-[6-bromo-3-cyano-2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-7-8(12)3-2-6(5-16)10(7)11(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWBIYNKJLYWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



